molecular formula C12H5F3N4S B10944625 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10944625
M. Wt: 294.26 g/mol
InChI Key: JFZHGOCYDMCOTA-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a thienyl group, a trifluoromethyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of a thienyl-substituted hydrazine with a trifluoromethyl-substituted pyrimidine derivative under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is explored for its potential use in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyanide group can form strong interactions with metal ions in the active sites of enzymes, potentially inhibiting their activity. The thienyl group contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Thienyl)-7-methylpyrazolo[1,5-a]pyrimidin-3-yl cyanide
  • 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl amine
  • 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl chloride

Uniqueness

Compared to similar compounds, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide stands out due to the presence of the cyanide group, which imparts unique reactivity and potential biological activity. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H5F3N4S

Molecular Weight

294.26 g/mol

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C12H5F3N4S/c13-12(14,15)10-4-8(9-2-1-3-20-9)18-11-7(5-16)6-17-19(10)11/h1-4,6H

InChI Key

JFZHGOCYDMCOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N

Origin of Product

United States

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